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Compound of Interest
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Cat. No.: B15575547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
FAUC 365, chemically known as N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-

benzo[b]thiophene-2-carboxamide, is a potent and highly selective antagonist for the dopamine

D3 receptor. Its discovery has been a significant milestone in the development of therapeutic

agents for neuropsychiatric disorders, including schizophrenia and substance use disorders,

where the D3 receptor is a key target. This document provides a comprehensive overview of

the discovery, synthesis, and pharmacological profile of FAUC 365, intended for researchers

and professionals in the field of drug development.

Discovery and Pharmacological Profile
FAUC 365 was developed through a systematic structure-activity relationship (SAR) study

aimed at optimizing affinity and selectivity for the dopamine D3 receptor. The core of its

discovery lies in the strategic chemical modifications of a lead compound, NGB 2904, to

enhance its pharmacological properties while reducing lipophilicity.

Binding Affinity and Selectivity
FAUC 365 exhibits nanomolar affinity for the human dopamine D3 receptor, with significantly

lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. This

high selectivity is a critical attribute, minimizing the potential for off-target effects.
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Receptor Ki (nM) Selectivity (D2L/D3)

Dopamine D3 0.5 -

Dopamine D2L 93.3 186.6

Dopamine D4.4 340 680

Table 1: Receptor Binding Affinity of FAUC 365.[1] Data presented as Ki values, representing

the concentration of the ligand that binds to 50% of the receptors.

Structure-Activity Relationship (SAR) Insights
The development of FAUC 365 and its analogs has provided valuable insights into the

structural requirements for high-affinity and selective D3 receptor antagonists. Key findings

from SAR studies include:

Aryl Amide Moiety: The nature of the aryl group at the amide end of the molecule significantly

influences D3 receptor affinity and selectivity.

Linker Region: A rigidified trans-butenyl linker between the aryl amide and the piperazine

core was found to optimize binding characteristics.

Phenylpiperazine Substitution: The 2,3-dichloro substitution on the phenylpiperazine moiety

is crucial for high D3 receptor selectivity.

Synthesis of FAUC 365
The synthesis of FAUC 365 involves a multi-step process, beginning with the preparation of the

key piperazine intermediate, followed by its coupling with the benzothiophene carboxamide

side chain.

Experimental Protocol for the Synthesis of 1-(2,3-
Dichlorophenyl)piperazine
This intermediate is a critical building block for FAUC 365 and related compounds.

Materials:
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1-Bromo-2,3-dichlorobenzene

Piperazine

Sodium tert-butoxide

Toluene

Palladium catalyst (e.g., Pd2(dba)3)

Ligand (e.g., BINAP)

Procedure:

A mixture of 1-bromo-2,3-dichlorobenzene, piperazine, and sodium tert-butoxide in toluene is

prepared in a reaction vessel.

The palladium catalyst and ligand are added to the mixture.

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) and

stirred for a specified period.

Upon completion, the reaction is cooled, and the product is extracted using an appropriate

organic solvent.

The organic layer is washed, dried, and concentrated under reduced pressure.

The crude product is purified by column chromatography to yield 1-(2,3-

dichlorophenyl)piperazine.

Experimental Protocol for the Synthesis of N-[4-(1-
piperazinyl)butyl]-benzo[b]thiophene-2-carboxamide
This represents the side chain that is coupled to the piperazine intermediate.

Materials:

Benzo[b]thiophene-2-carboxylic acid
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1,1'-Carbonyldiimidazole (CDI) or other coupling agent

N-Boc-1,4-diaminobutane

Dichloromethane (DCM) or other suitable solvent

Trifluoroacetic acid (TFA)

Procedure:

Benzo[b]thiophene-2-carboxylic acid is activated with a coupling agent like CDI in an

anhydrous solvent.

N-Boc-1,4-diaminobutane is added to the activated acid, and the reaction is stirred until

completion.

The Boc-protected intermediate is isolated and purified.

The Boc protecting group is removed by treatment with an acid, such as TFA, in a suitable

solvent.

The resulting amine, N-(4-aminobutyl)-benzo[b]thiophene-2-carboxamide, is neutralized and

purified.

Final Coupling Step to Yield FAUC 365
Materials:

1-(2,3-Dichlorophenyl)piperazine

N-(4-halobutyl)-benzo[b]thiophene-2-carboxamide (where halo can be Cl, Br, or I) or the

corresponding aldehyde for reductive amination.

A suitable base (e.g., potassium carbonate)

An appropriate solvent (e.g., acetonitrile or DMF)

Procedure:
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1-(2,3-Dichlorophenyl)piperazine is reacted with an N-(4-halobutyl)-benzo[b]thiophene-2-

carboxamide in the presence of a base.

Alternatively, a reductive amination reaction can be performed between 1-(2,3-

dichlorophenyl)piperazine and the corresponding aldehyde of the benzothiophene side chain

using a reducing agent like sodium triacetoxyborohydride.

The reaction mixture is stirred at an appropriate temperature until the reaction is complete.

The final product, FAUC 365, is isolated by extraction and purified using techniques such as

column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes involved in the discovery and

evaluation of FAUC 365.
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Caption: Dopamine D3 receptor signaling cascade and the antagonistic action of FAUC 365.

FAUC 365 Discovery Workflow
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Caption: Iterative workflow for the discovery of FAUC 365 through SAR studies.

Synthesis Workflow for FAUC 365
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Caption: General synthetic workflow for the preparation of FAUC 365.

Conclusion
FAUC 365 stands as a testament to the power of rational drug design and meticulous SAR

studies. Its high affinity and selectivity for the dopamine D3 receptor make it an invaluable tool

for neuropharmacological research and a promising lead for the development of novel

therapeutics. The synthetic pathways and experimental protocols detailed herein provide a

foundation for its synthesis and for the development of future D3 receptor modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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